3-(3-Bromo-5-fluorophenoxy)propan-1-amine
CAS No.: 1542488-01-6
Cat. No.: VC2592810
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1542488-01-6 |
|---|---|
| Molecular Formula | C9H11BrFNO |
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | 3-(3-bromo-5-fluorophenoxy)propan-1-amine |
| Standard InChI | InChI=1S/C9H11BrFNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2 |
| Standard InChI Key | QUDBPXHPPLISSV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)Br)OCCCN |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)OCCCN |
Introduction
3-(3-Bromo-5-fluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrFNO. It features a propanamine backbone linked to a phenoxy group, which contains both bromine and fluorine substituents. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features and the presence of halogens, which significantly influence its chemical reactivity and biological properties.
Synthesis and Preparation
The synthesis of 3-(3-Bromo-5-fluorophenoxy)propan-1-amine typically involves multi-step organic reactions. Common methods include the reaction of 3-bromo-5-fluorophenol with 3-aminopropanol in the presence of a suitable catalyst or base to facilitate the etherification process. The use of continuous flow reactors can enhance efficiency and yield in industrial-scale production.
Comparison with Similar Compounds
Similar compounds, such as 3-(4-Bromo-2-fluorophenoxy)propan-1-amine, share structural similarities but differ in the position of halogen substituents on the phenyl ring. These differences can affect their chemical reactivity and biological activity.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-Bromo-5-fluorophenoxy)propan-1-amine | C9H11BrFNO | Bromine and fluorine at positions 3 and 5 |
| 3-(4-Bromo-2-fluorophenoxy)propan-1-amine | C9H10BrFNO | Bromine and fluorine at positions 4 and 2 |
Safety and Handling
While specific safety data for 3-(3-Bromo-5-fluorophenoxy)propan-1-amine is not readily available, compounds with similar structures may pose risks such as skin irritation or toxicity. Handling should follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume